D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate

X-ray crystallography stereochemistry carbohydrate chemistry

D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate (CAS 54538-26-0) is a peracetylated sugar hydrazone derivative formed by the condensation of D-fructose pentaacetate with 2,4-dinitrophenylhydrazine. The compound exists predominantly as the Z (syn) geometrical isomer, as confirmed by single-crystal X-ray diffraction.

Molecular Formula C22H26N4O14
Molecular Weight 570.5 g/mol
CAS No. 54538-26-0
Cat. No. B13808894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate
CAS54538-26-0
Molecular FormulaC22H26N4O14
Molecular Weight570.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C(C(C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C22H26N4O14/c1-11(27)36-9-18(24-23-17-7-6-16(25(32)33)8-19(17)26(34)35)21(39-14(4)30)22(40-15(5)31)20(38-13(3)29)10-37-12(2)28/h6-8,20-23H,9-10H2,1-5H3/b24-18+/t20-,21-,22-/m1/s1
InChIKeyHHZPYULMSXDKIA-OXNNBMGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate (CAS 54538-26-0): A Structurally Defined, Crystalline Monosaccharide Derivative for Analytical and Synthetic Applications


D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate (CAS 54538-26-0) is a peracetylated sugar hydrazone derivative formed by the condensation of D-fructose pentaacetate with 2,4-dinitrophenylhydrazine [1]. The compound exists predominantly as the Z (syn) geometrical isomer, as confirmed by single-crystal X-ray diffraction [2]. With a molecular formula of C₂₂H₂₆N₄O₁₄ and a molecular weight of 570.47 g/mol , this compound features five acetyl protecting groups that enhance organic solubility and provide a UV-active chromophore suitable for HPLC and spectrophotometric detection.

Why Generic Substitution of D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate Fails: The Critical Role of Acetyl Protection and Defined Z-Configuration


Generic substitution with non-acetylated D-fructose 2,4-dinitrophenylhydrazone or with glucose-derived analogs introduces unacceptable variability in solubility, chromatographic retention, and structural characterization [1]. The five acetyl groups of the target compound impart consistent organic-phase solubility and enable reproducible HPLC retention times, whereas the free hydroxyl form exhibits erratic partitioning and limited stability [2]. Furthermore, the defined Z-configuration of the hydrazone bond, unambiguously established by X-ray crystallography [3], directly affects the compound's UV-Vis absorption profile and melting point, making it a distinct chemical entity from the E-isomer or other sugar hydrazone derivatives.

Quantitative Differentiation Evidence for D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate vs. Closest Analogs


Defined Z-Configuration Confirmed by Crystallography vs. E-Isomer Mixture

The target compound is the pure Z (syn) geometrical isomer, as determined by single-crystal X-ray diffraction, which reveals a planar hydrazone moiety with specific bond lengths (C=N: 1.28 Å; N–N: 1.38 Å) and tetrahedral geometry at the anomeric C2 carbon [1]. In contrast, the E-isomer is obtained only as a minor component in the synthetic mixture and requires chromatographic separation; its distinct crystal structure has not been independently determined [2]. This configurational purity directly impacts the compound's melting point, UV-Vis λmax, and reactivity.

X-ray crystallography stereochemistry carbohydrate chemistry

Enhanced Organic Solubility and Chromatographic Performance vs. Non-Acetylated Hydrazone

The peracetylated derivative demonstrates markedly improved solubility in common organic solvents (chloroform, ethyl acetate, acetonitrile) compared to the non-acetylated D-fructose 2,4-dinitrophenylhydrazone, which requires dioxane-water mixtures for dissolution [1]. In thin-layer chromatography, the non-acetylated hydrazone exhibits an Rf value of 0.67 on silica gel with a specific solvent system [1], whereas the pentaacetate derivative is expected to migrate differently due to its increased lipophilicity, enabling cleaner separation in complex mixtures.

HPLC analysis solubility derivatization

Unique Crystallographic Signature for Unambiguous Identification vs. Other Sugar Hydrazones

The target compound possesses a distinctive X-ray powder diffraction pattern that serves as a definitive fingerprint for identity confirmation. The single-crystal structure of the Z-isomer reveals a monoclinic crystal system with space group P2₁ and unit cell parameters a = 8.334 Å, b = 14.226 Å, c = 11.795 Å, β = 105.34° [1]. These parameters differ fundamentally from those of D-fructose 2,4-dinitrophenylhydrazone dioxane solvate, which crystallizes in a different space group with distinct cell dimensions [2].

X-ray powder diffraction compound identification quality control

Molecular Weight Differentiation from Glucose-Derived Analog for Gravimetric and Molar Calculations

The target compound has a molecular weight of 570.47 g/mol (C₂₂H₂₆N₄O₁₄) . This differs from the analogous D-glucose 2,4-dinitrophenylhydrazone pentaacetate, which shares the same empirical formula but may exhibit different physical properties due to epimeric configuration at C2, C3, C4, and C5. Accurate molecular weight knowledge is critical for preparing standard solutions for quantitative analysis.

molecular weight stoichiometry analytical standard preparation

Optimal Application Scenarios for D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate Based on Verified Evidence


As a Crystalline Reference Standard for Fructose Identification via X-ray Powder Diffraction

The well-defined monoclinic crystal structure with unique unit cell parameters (a = 8.334 Å, b = 14.226 Å, c = 11.795 Å, β = 105.34°) serves as an unambiguous XRD fingerprint for fructose in quality control laboratories [1]. Unlike the dioxane-solvated non-acetylated form, this solvent-free pentaacetate eliminates variability from solvent of crystallization.

As a Derivatized HPLC Standard for Neutral Sugar Analysis in Glycoconjugate Hydrolysates

The acetyl protection enhances organic-phase solubility, enabling straightforward preparation of standard solutions in acetonitrile or methanol for reversed-phase HPLC analysis [2]. The 2,4-dinitrophenyl chromophore permits sensitive UV detection at 352 nm, consistent with established DNPH-derivative methodologies for neutral sugars including fucose, xylose, mannose, galactose, and glucose [3].

As a Synthetic Intermediate Requiring Defined Z-Stereochemistry

The target compound provides a pure Z-isomer suitable for stereospecific transformations where the hydrazone geometry influences reaction outcome [4]. The crystal structure confirms the Z-configuration, eliminating the need for isomer separation prior to use as a building block in medicinal chemistry programs involving hydrazone-containing bioactive molecules.

As a Protected Fructose Synthon for Selective Deprotection Strategies

The peracetylated form allows selective manipulation of the sugar moiety under anhydrous conditions without interference from free hydroxyl groups. While direct comparative reactivity data are sparse, the acetyl protecting groups are well-established in carbohydrate chemistry for orthogonal protection strategies [5], and the hydrazone functionality offers an additional handle for further derivatization.

Quote Request

Request a Quote for D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.